6-hydroxy-2-phenylpyridazin-3(2H)-one synthesis from maleic anhydride
6-hydroxy-2-phenylpyridazin-3(2H)-one synthesis from maleic anhydride
An In-Depth Technical Guide to the Synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one from Maleic Anhydride
Abstract
Pyridazinone heterocycles represent a cornerstone in medicinal chemistry, serving as a "wonder nucleus" for the development of novel therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the synthesis of a key derivative, 6-hydroxy-2-phenylpyridazin-3(2H)-one, commencing from the readily available precursors, maleic anhydride and phenylhydrazine. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering not just a procedural outline but a deep dive into the reaction mechanism, the rationale behind experimental choices, and the characterization of the final compound. Our approach is grounded in established chemical principles to ensure a robust and reproducible synthesis.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core, a six-membered diazine ring with a carbonyl group, is a privileged scaffold in drug discovery.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[4][5][6] Compounds such as Levosimendan and Pimobendan, which feature this core structure, are notable cardiotonic agents.[1] The versatility of the pyridazinone ring allows for extensive chemical modification, enabling the fine-tuning of its biological activity to develop potent and selective therapeutic agents.[5]
The specific target of this guide, 6-hydroxy-2-phenylpyridazin-3(2H)-one (also known as 2-phenyl-1H-pyridazine-3,6-dione), is a vital building block for creating diverse libraries of pyridazinone derivatives for biological screening.[5][7] Its synthesis from maleic anhydride and phenylhydrazine is a classic and efficient condensation reaction that provides a reliable route to this important intermediate.[8]
Reaction Mechanism: From Anhydride to Heterocycle
The synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one is a two-step process initiated by nucleophilic acyl substitution followed by an intramolecular cyclization (condensation). The choice of reactants—an electrophilic anhydride and a nucleophilic hydrazine—is fundamental to the success of this transformation.
Step 1: Nucleophilic Attack and Ring Opening
The reaction commences with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on one of the electrophilic carbonyl carbons of maleic anhydride. Phenylhydrazine acts as the nucleophile due to the lone pair of electrons on its nitrogen atoms. This initial attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, resulting in the formation of a tetrahedral intermediate which subsequently collapses to form N'-phenylmaleohydrazidic acid. This intermediate is a linear carboxylic acid-hydrazide.[9][10]
Step 2: Intramolecular Cyclization and Dehydration
The newly formed linear intermediate contains both a carboxylic acid group and a hydrazide moiety. Under heating, typically in a solvent like glacial acetic acid which can facilitate proton transfer, the terminal nitrogen of the hydrazide performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid.[9][11] This cyclization event forms a six-membered ring intermediate. The subsequent elimination of a water molecule (dehydration) from this intermediate yields the stable, conjugated pyridazinone ring system.
Tautomerism
The final product exists in a tautomeric equilibrium between the diketo form (2-phenyl-1,2-dihydropyridazine-3,6-dione) and the more stable enol form (6-hydroxy-2-phenylpyridazin-3(2H)-one).[7][8] The enolic hydroxyl group imparts specific reactivity to the molecule, making it a valuable handle for further functionalization in drug development programs.[5]
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the laboratory-scale synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one. The procedure is designed to be self-validating by explaining the purpose of each critical step.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% | Corrosive, moisture sensitive. |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | ≥97% | Toxic, light sensitive. Distill if necessary. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Solvent and catalyst. Corrosive. |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | For recrystallization. |
| Deionized Water | H₂O | 18.02 | - | For work-up. |
Step-by-Step Synthesis Workflow
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of glacial acetic acid.
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Expertise & Experience: Glacial acetic acid is an excellent solvent for both reactants and facilitates the dehydration step by acting as a proton source. A reflux condenser is essential to prevent the loss of solvent during heating.
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Addition of Phenylhydrazine: While stirring the solution at room temperature, slowly add 10.8 g (0.1 mol) of phenylhydrazine dropwise. An exothermic reaction may be observed.
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Trustworthiness: A slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of side products. An equimolar ratio of reactants is used to ensure complete conversion.[9]
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Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Expertise & Experience: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration steps. Refluxing for an adequate duration ensures the reaction proceeds to completion.[11]
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-
Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into 500 mL of ice-cold water with stirring.
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Trustworthiness: Cooling the mixture reduces the solubility of the product, promoting precipitation. Pouring the acidic mixture into a large volume of cold water further decreases the product's solubility and helps to dilute the acetic acid, facilitating filtration.
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Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water until the filtrate is neutral to pH paper.
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Expertise & Experience: Washing with cold water is critical to remove residual acetic acid and any water-soluble impurities without significantly dissolving the desired product.
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Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Trustworthiness: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of ethanol is based on the product having high solubility at high temperatures and low solubility at low temperatures in this solvent.
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Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.
Product Characterization
The identity and purity of the synthesized 6-hydroxy-2-phenylpyridazin-3(2H)-one should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid[12] |
| Melting Point | ~201-205 °C[13] |
| Yield | Typically 70-85% |
Spectroscopic Data:
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FTIR (ATR, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the O-H stretch (broad, ~3100-3400 cm⁻¹), C=O stretch (amide carbonyl, ~1650-1670 cm⁻¹), C=N stretch (~1600 cm⁻¹), and aromatic C=C stretches.[14]
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¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum should confirm the structure with signals corresponding to the aromatic protons of the phenyl ring (multiplet, ~7.2-7.6 ppm), the vinyl protons on the pyridazinone ring, and a broad singlet for the enolic -OH proton (which is D₂O exchangeable).[14]
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¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR will show distinct signals for the carbonyl carbon (~160 ppm), carbons of the pyridazinone ring, and the carbons of the phenyl substituent.[14]
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Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₈N₂O₂ (188.18 g/mol ).[7][14]
Applications in Drug Development
6-hydroxy-2-phenylpyridazin-3(2H)-one is not merely a synthetic product but a versatile platform for creating novel drug candidates. The presence of the hydroxyl group provides a reactive site for introducing a wide array of substituents and functional groups. This allows for the systematic modification of the pyridazinone core to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.[5] Derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often with the goal of achieving therapeutic benefits with fewer side effects than traditional drugs.[4][13]
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